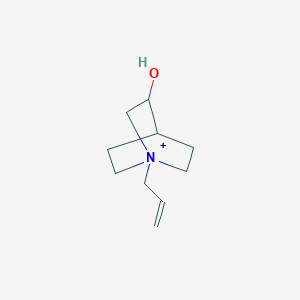![molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4](/img/structure/B51207.png)
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of adamantane derivatives, such as α-imino derivatives of 1-adamantylacetic and (3-hydroxy-1-adamantyl)acetic acids, involves the preparation of isopropyl esters through hydrogenation of corresponding oximes on Raney nickel, showcasing the chemical versatility of adamantane-based compounds (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015). Similarly, self-acylation methods and the use of trifluoroacetic anhydride have been employed to synthesize 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, demonstrating the adaptability of adamantyl groups in synthetic chemistry (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Molecular Structure Analysis
The adamantane structure imparts a unique three-dimensional framework to its derivatives, influencing their chemical reactivity and physical properties. The adamantyl group, being a highly branched, cage-like structure, contributes to the stability and rigidity of molecules, as evidenced by structural studies of various adamantane derivatives (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Chemical Reactions and Properties
Adamantane derivatives participate in a range of chemical reactions, owing to the reactivity of their functional groups. For example, the self-acylation process leading to the formation of bis(adamantyl)acetoacetic acids involves the formation of mixed anhydrides, showcasing the chemical versatility of the adamantyl moiety (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010). Furthermore, the synthesis of α-imino derivatives highlights the capacity for functionalization of the adamantyl scaffold (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015).
Wissenschaftliche Forschungsanwendungen
Pyrolysis of Polysaccharides
The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of small carbon compounds like acetic acid. The study explored the effects of linkage types and inorganic additives on pyrolytic pathways, which could be relevant in the context of chemical reactions involving acetic acid derivatives (Ponder & Richards, 2010).
Organic Acid Vapors and Corrosion
Research on the effects of organic acid vapors, including acetic acid, on the corrosion of metals such as copper, could provide insights into the stability and reactivity of complex organic acids in various environments (Bastidas & La Iglesia, 2007).
Adamantylated Compounds
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed, indicating the significance of adamantyl groups in enhancing the efficacy and selectivity of pharmaceuticals. This review could offer a perspective on the role of the adamantyl group in the compound of interest (Shokova & Kovalev, 2013).
Eigenschaften
IUPAC Name |
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYESJIBYSDAL-HBMIPKKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466333 |
Source


|
| Record name | TRI048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
CAS RN |
681282-72-4 |
Source


|
| Record name | TRI048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
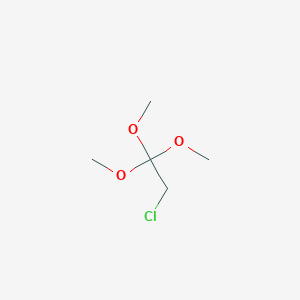
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
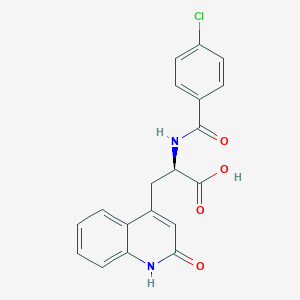
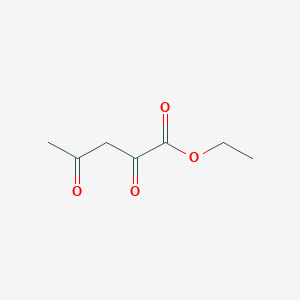
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
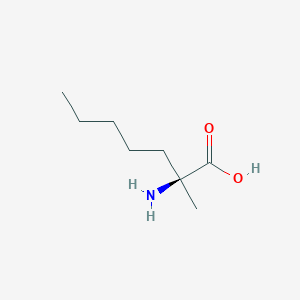
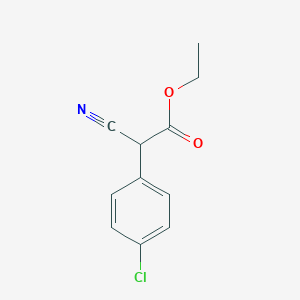
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
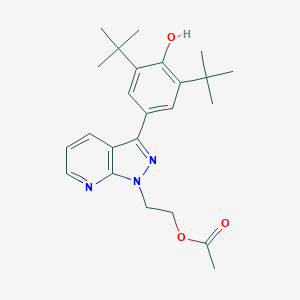
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
